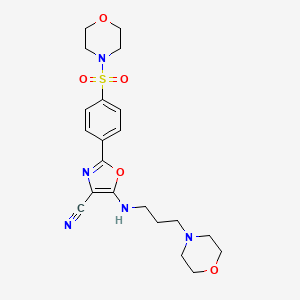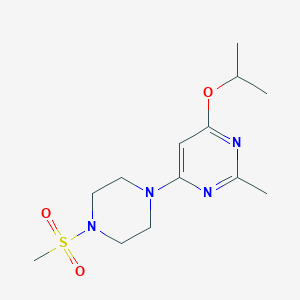![molecular formula C25H21ClN4O4S2 B2409275 Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 380342-97-2](/img/structure/B2409275.png)
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains a pyrimidine moiety, which is a common structural motif in many pharmaceuticals and biological molecules . The compound also includes a chlorinated pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction proceeded at low temperature to avoid the formation of complex mixtures .Scientific Research Applications
Synthesis and Structural Analysis
- Design and Synthesis of Novel Compounds : Innovative compounds like thiopyrimidine-glucuronide with promising biological activities have been synthesized, involving the formation of dihydropyrimidine skeleton and installation of pyrimidine ring with amino group (Wanare, 2022).
- Development of Pyrimidine Selanyl Derivatives : New series of pyrimidine selanyl derivatives have been prepared, showcasing the versatility of such compounds in chemical synthesis (Alshahrani et al., 2018).
Biological Activity and Applications
- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Compounds with pyrimidine structures have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in medicinal chemistry (Gangjee et al., 2008).
- Insecticidal and Antibacterial Potential : Pyrimidine-linked heterocyclics have shown promising insecticidal and antimicrobial activities, suggesting their use in pest control and infection treatment (Deohate & Palaspagar, 2020).
Chemical Properties and Interactions
- Crystal Structure Analysis : Detailed studies have been conducted on the crystal structures of related pyrimidine compounds, providing insights into their molecular conformations and interactions (Subasri et al., 2016).
- Nonaqueous Capillary Electrophoresis : The nonaqueous capillary electrophoresis of related compounds demonstrates the capability of precise separation and analysis in complex mixtures, important for quality control in pharmaceuticals (Ye et al., 2012).
Mechanism of Action
Target of Action
The primary target of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is the PCSK9 protein . This protein plays a crucial role in the regulation of low-density lipoprotein (LDL) cholesterol levels in the body .
Mode of Action
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate interacts with its target, the PCSK9 protein, by inhibiting its synthesis . This results in a decrease in LDL cholesterol levels in the body .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis by Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate affects the LDL receptor pathway . This leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The pharmacokinetics of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involve its conversion by liver carboxyesterase (CES1) to its active form . This process impacts the bioavailability of the compound, with the active drug reaching a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The molecular and cellular effects of the action of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate include a significant reduction in plasma PCSK9 levels . This leads to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions such as hypercholesterolemia .
Action Environment
The action, efficacy, and stability of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1
properties
IUPAC Name |
methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4S2/c1-34-24(33)14-6-9-16(10-7-14)28-20(31)13-35-25-29-22-21(17-4-2-3-5-18(17)36-22)23(32)30(25)19-11-8-15(26)12-27-19/h6-12H,2-5,13H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDZDPQMTXDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)




![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)
